molecular formula C20H32F2O5 B194865 Lubiprostone CAS No. 136790-76-6

Lubiprostone

Cat. No. B194865
M. Wt: 390.5 g/mol
InChI Key: WGFOBBZOWHGYQH-MXHNKVEKSA-N
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Description

Lubiprostone is a medication used to manage idiopathic chronic constipation . It is also used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer . Lubiprostone is a prostaglandin E1 derivative and a bicyclic fatty acid .


Synthesis Analysis

The synthesis of Lubiprostone involves the conversion of 15-keto prostaglandin VI, a doubly protected form of Lubiprostone, into Lubiprostone . This process can be accomplished through isopropyl ester hydrolysis followed by desilylation, or through desilylation followed by isopropyl ester hydrolysis .


Molecular Structure Analysis

Lubiprostone has a molecular formula of C20H32F2O5 . It crystallizes in space group P1 with a = 9.02025(2), b = 10.72121(2), c = 12.32817(4) Å, α = 78.5566(2), β = 69.6858(2), γ = 77.3292(2)°, V = 1081.069(3) Å3, and Z = 2 .


Chemical Reactions Analysis

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed carbonyl reductase .


Physical And Chemical Properties Analysis

Lubiprostone has a molecular weight of 390.468 g/mol . It is a small molecule and is approved for use .

Scientific Research Applications

Mechanism of Action

Lubiprostone is a prostone analog that functions primarily by activating type-2 chloride channels (ClC-2) in the gastrointestinal tract. This activation enhances intestinal fluid secretion, which increases gastrointestinal transit and improves symptoms of constipation (Lacy & Levy, 2007). Additionally, lubiprostone may directly modulate gastrointestinal motility, potentially involving prostaglandin EP receptor activation (Bassil et al., 2008).

Clinical Applications

  • Constipation and Irritable Bowel Syndrome (IBS)

    Lubiprostone is effective in treating constipation, with or without IBS, by facilitating spontaneous bowel movement (SBM) (Fukudo et al., 2011). It also improves the quality of life in patients with chronic idiopathic constipation (CIC) (Fukudo et al., 2015).

  • Gastrointestinal Tract Visualization

    Lubiprostone enhances the visualization of the gastrointestinal tract during procedures such as colonoscopy, especially when administered before bowel cleansing (Kapoor, 2009).

  • Phosphate Lowering Effect

    In hemodialysis patients, lubiprostone has been reported to lower serum phosphate levels, suggesting its potential use in managing hyperphosphatemia (Kikuchi et al., 2018).

Additional Applications

  • Lubiprostone stimulates mucin release in the gastrointestinal tract, potentially enhancing mucosal lubrication and protection (Majewski et al., 2014).
  • It also exhibits procontractile effects on intestinal smooth muscles, potentially via EP1-mediated pathways (Chan & Mashimo, 2013).
  • There is evidence suggesting lubiprostone's potential in improving mucosal integrity in Crohn's disease, as it selectively improves barrier properties in biopsies from CD patients (Park et al., 2023).

Pharmacokinetic Research

Research into lubiprostone's pharmacokinetics, particularly its metabolites like 15-hydroxylubiprostone, has been pivotal in understanding its efficacy and safety in various populations (Li et al., 2022).

Cancer Research

Studies have explored lubiprostone's effect on cancer cells, such as its potential to slow the growth of colon adenosarcoma cells (Cuppoletti et al., 2014).

Safety And Hazards

Lubiprostone may cause serious side effects such as severe or ongoing nausea or diarrhea, trouble breathing, or a light-headed feeling . It is advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols . It should be used only in a well-ventilated area and kept away from sources of ignition .

Future Directions

Lubiprostone should be taken exactly as directed by a doctor . It is best to take this medicine with food and water to lessen the chances of having nausea . The patient may have tightness in their chest or feel short of breath within 1 hour after taking Lubiprostone . This side effect should go away within 3 hours, but it may occur again when the patient takes their next dose .

properties

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFOBBZOWHGYQH-MXHNKVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861338
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium.
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lubiprostone

CAS RN

333963-40-9, 136790-76-6
Record name Amitiza
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333963-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lubiprostone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUBIPROSTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,060
Citations
K McKeage, GL Plosker, MAA Siddiqui - Drugs, 2006 - Springer
… the pharmacological properties of lubiprostone and its … the lubiprostone group compared with 131 minutes in the placebo group (p = 0.017; data estimated from a graph).[6] Lubiprostone …
Number of citations: 54 link.springer.com
CF Barish, D Drossman, JF Johanson… - Digestive diseases and …, 2010 - Springer
Aims The aim of this study is to assess the efficacy and safety of lubiprostone in adults with chronic constipation. Methods This multicenter, parallel-group trial enrolled 237 patients with …
Number of citations: 236 link.springer.com
BE Lacy, LC Levy - Journal of clinical gastroenterology, 2007 - journals.lww.com
… lubiprostone in patients with hepatic or renal impairment. In summary, these data show that after oral ingestion, lubiprostone … It is rapidly metabolized, and the active form of lubiprostone …
Number of citations: 101 journals.lww.com
BE Lacy, LC Levy - Clinical Interventions in Aging, 2008 - Taylor & Francis
… lubiprostone, the newest medication available for the treatment of chronic constipation. Lubiprostone … In summary, lubiprostone appears to act locally within the GI tract, has a fairly quick …
Number of citations: 88 www.tandfonline.com
S Fukudo, M Hongo, H Kaneko… - Neurogastroenterology & …, 2011 - Wiley Online Library
… IBS treated with 48 μg of lubiprostone was significantly better than those … Lubiprostone produced no serious side effects. Conclusions & Inferences Our results suggest that lubiprostone …
Number of citations: 114 onlinelibrary.wiley.com
LA Sorbera, J Castaner, NE Mealy - Drugs of the Future, 2004 - access.portico.org
… Lubiprostone has emerged as a novel agent with considerable promise as a treatment for constipation. Lubiprostone is a … Lubiprostone is in phase III development for the treatment of …
Number of citations: 18 access.portico.org
T Kessoku, K Imajo, T Kobayashi, A Ozaki… - The lancet …, 2020 - thelancet.com
… However, the effect of lubiprostone on NAFLD has not been assessed in clinical trials. This study aimed to evaluate the efficacy of lubiprostone in improving the pathogenesis of NAFLD …
Number of citations: 22 www.thelancet.com
N Wilson, R Schey - Therapeutic advances in chronic …, 2015 - journals.sagepub.com
… with lubiprostone are mild to moderate nausea and diarrhea. Currently lubiprostone is … Additional research continues to shed light on the molecular mechanisms of lubiprostone …
Number of citations: 57 journals.sagepub.com
DA Drossman, WD Chey, JF Johanson… - Alimentary …, 2009 - Wiley Online Library
… Patients treated with lubiprostone reported a similar incidence of adverse events to those … with lubiprostone 8 mcg twice daily compared to those treated with placebo. Lubiprostone was …
Number of citations: 457 onlinelibrary.wiley.com
WD Chey, DA Drossman, JF Johanson… - Alimentary …, 2012 - Wiley Online Library
… of lubiprostone 8 mcg twice daily to investigate the long-term safety and tolerability of lubiprostone … with placebo twice daily for 16 weeks or lubiprostone 8 mcg twice daily for 12 weeks, …
Number of citations: 136 onlinelibrary.wiley.com

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